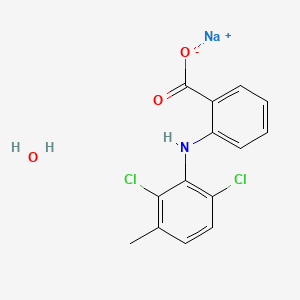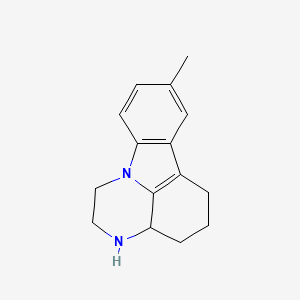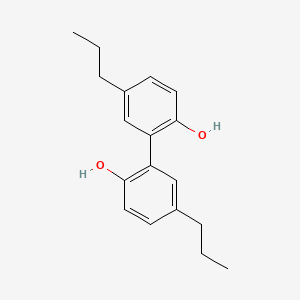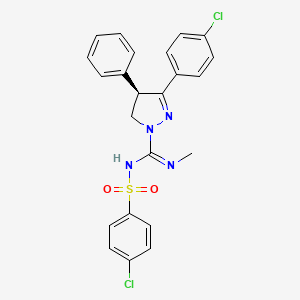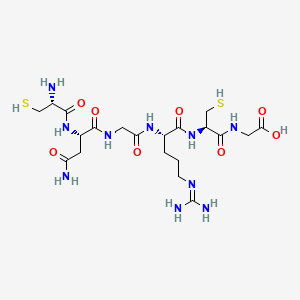
Arxxant
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arxxant is a synthetic compound that has been developed for research purposes. It is a potent inhibitor of a specific enzyme, which makes it a valuable tool for studying biological processes. The compound has been synthesized using a novel method, which has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
AR in Education and Learning Enhancement
Augmented Reality (AR) is transforming educational experiences, fostering a dynamic learning environment. Studies indicate that AR can significantly boost learning achievements by offering interactive, immersive experiences. Its application spans various educational levels, including K-12, higher education, and adult learning. Particularly in K-12 settings, AR has shown potential in augmenting traditional curriculum materials, with meta-analyses revealing a moderate effect on student performance. AR's ability to annotate the real world, provide contextual visualization, and integrate vision-haptic visualization aligns well with established learning theories, offering a multifaceted approach to education (Cheng & Tsai, 2013) (Akçayır & Akçayir, 2017) (Santos et al., 2014).
AR in Healthcare and Medical Training
In the healthcare domain, AR shows promise in enhancing medical education and procedural training. Its applications include surgical planning, patient treatment, and elucidating complex medical conditions to patients and their relatives. Although in early stages, AR's potential in improving healthcare competencies and providing learning opportunities in real physical contexts is significant. However, clinical studies validating the effectiveness of AR technologies in actual medical practice are still in their infancy (Zhu et al., 2014) (Eckert et al., 2019).
AR in Industrial and Maintenance Applications
AR is increasingly being considered for supporting maintenance operations in industries. It offers quantifiable advantages and disadvantages in terms of Key Performance Indicators (KPI) for industrial maintenance, though some technical issues still prevent its widespread implementation. Future research is geared towards overcoming these technical limitations and exploring new possibilities like combining image-based and location-based AR technology for enhanced industrial applications (Palmarini et al., 2018).
AR in Enhancing Safety and Risk Management
In domains like aviation, AR is underutilized but has significant potential for improving safety management systems and education. It offers a pragmatic approach to problem identification, analysis, resolution, and implementation. The integration of AR in safety management can provide valuable insights and tools for airport management, supporting a proactive safety culture. However, more rigorous and relevant research is needed to fully realize the potential of AR in safety and risk management (Lu et al., 2011).
Eigenschaften
CAS-Nummer |
202260-21-7 |
|---|---|
Produktname |
Arxxant |
Molekularformel |
C29H34N4O7S |
Molekulargewicht |
582.7 g/mol |
IUPAC-Name |
(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;methanesulfonic acid;hydrate |
InChI |
InChI=1S/C28H28N4O3.CH4O3S.H2O/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;1-5(2,3)4;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H3,(H,2,3,4);1H2/t18-;;/m0../s1 |
InChI-Schlüssel |
YTKBKIVYPITVAO-NTEVMMBTSA-N |
Isomerische SMILES |
CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
Kanonische SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.CS(=O)(=O)O.O |
Synonyme |
13-((dimethylamino)methyl)-10,11,14,15-tetrahydro-4,9:16,21-dimetheno-1H,13H-dibenzo(e,k)pyrrolo(3,4-h)(1,4,13)oxadiazacyclohexadecene-1,3(2H)-dione Arxxant LY 333531 LY-333531 ruboxistaurin ruboxistaurin mesilate hydrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



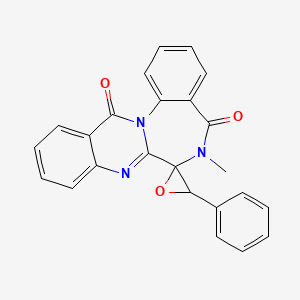

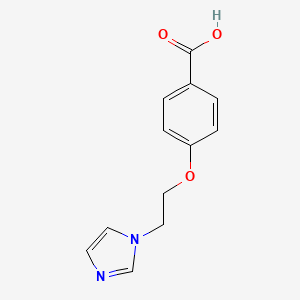
![[(5S)-5-amino-5-carboxypentyl]azanium;(2S)-2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663001.png)



